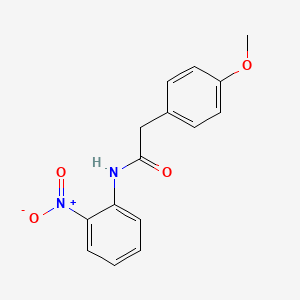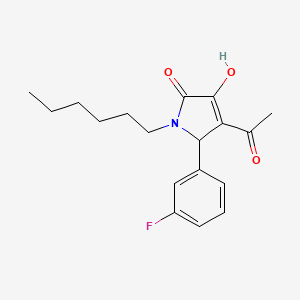
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MNPA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are known to be involved in the regulation of pain, inflammation, and fever. This compound is also thought to act as a free radical scavenger, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and possess antioxidant properties. This compound has been found to be well-tolerated in animals, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound may have applications in the development of new materials with unique properties such as liquid crystals and polymers. Overall, this compound is a promising compound with significant potential for further research and development.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide can be synthesized using a multi-step procedure that involves the reaction of p-anisidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The overall yield of this method is approximately 50%.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-8-6-11(7-9-12)10-15(18)16-13-4-2-3-5-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHJUACHDZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)

![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)